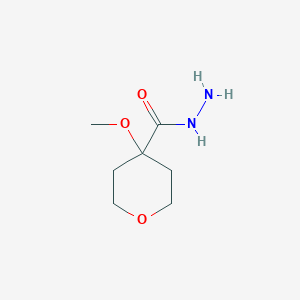

4-Methoxyoxane-4-carbohydrazide

Description

Properties

IUPAC Name |

4-methoxyoxane-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-11-7(6(10)9-8)2-4-12-5-3-7/h2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGXPXKDFNXABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxyoxane-4-carbohydrazide involves the reaction of 4-methoxytetrahydro-2H-pyran-4-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxyoxane-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxyoxane-4-carbohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.

Medicine: Research into its derivatives has shown potential antimicrobial and antifungal properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyoxane-4-carbohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various condensation and cyclization reactions . The pathways involved include the formation of hydrazone linkages and subsequent cyclization to form heterocyclic structures .

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-Methoxyoxane-4-carbohydrazide and Analogs

Key Observations :

- Core Structure : Unlike benzene-based analogs (e.g., 4-Methoxybenzhydrazide), this compound features an oxane ring, which may enhance solubility in polar solvents due to the oxygen atom’s electron-rich nature .

- Substituent Effects : The methoxy group in all compounds acts as an electron-donating group, stabilizing the hydrazide moiety. Ethoxy substitution (as in 4-Ethoxybenzohydrazide) increases lipophilicity compared to methoxy derivatives .

Biological Activity

4-Methoxyoxane-4-carbohydrazide, a compound with the CAS number 1936115-91-1, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Molecular Formula : C₉H₁₁N₃O₃

Molecular Weight : 197.20 g/mol

IUPAC Name : 4-Methoxy-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carbohydrazide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could bind to receptors, altering their activity and leading to physiological responses.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | < 1 |

| Escherichia coli | > 64 |

| Klebsiella pneumoniae | < 8 |

These results suggest that while the compound is highly effective against MRSA, it shows limited efficacy against other bacterial strains like E. coli.

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). The results are presented in the following table:

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | < 15 |

| LoVo | < 20 |

| LoVo/DX (resistant) | > 30 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against sensitive cancer cell lines but has reduced effectiveness against drug-resistant variants.

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of hydrazone derivatives similar to this compound. For instance, one study demonstrated that modifications to the hydrazone structure could enhance anticancer activity:

-

Case Study on Hydrazone Derivatives :

- Objective : To evaluate the anticancer activity of various hydrazone derivatives.

- Findings : Compounds with specific substituents showed improved IC50 values against MCF-7 cells compared to the parent compound.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy of synthesized derivatives.

- Findings : Certain derivatives exhibited enhanced activity against MRSA, indicating that structural modifications can lead to improved biological performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxyoxane-4-carbohydrazide?

- Methodology :

- Step 1 : Start with oxidation of 4-methoxyoxane-4-carbinol using KMnO₄-Ce(IV) in acetonitrile under reflux to yield the aldehyde intermediate .

- Step 2 : Condense the aldehyde with hydrazine hydrate in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reflux for 5–6 hours to form the carbohydrazide .

- Step 3 : Purify via recrystallization (methanol/chloroform) and confirm purity using HPLC (>95%) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Side products may include over-oxidized carboxylic acids; adjust stoichiometry to minimize .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Techniques :

- NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.3–3.5 ppm), oxane ring protons (δ 4.0–4.5 ppm), and hydrazide NH signals (δ 8.5–9.0 ppm) .

- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z 203.2) .

- Advanced Confirmation : Single-crystal X-ray diffraction for absolute stereochemistry (if crystallized) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach :

- TD-DFT Calculations : Simulate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm in DMSO) .

- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase for antimicrobial studies). Use AutoDock Vina with flexible ligand docking to assess binding affinities (ΔG < -7 kcal/mol suggests strong interaction) .

- Data Reconciliation : Variability in bioassays (e.g., MIC values) may stem from solvent effects (DMSO vs. water) or bacterial strain differences. Normalize data using internal controls .

Q. What strategies optimize the functionalization of this compound for targeted drug delivery?

- Functionalization Routes :

- Acylation : React with activated esters (e.g., NHS-esters) to introduce targeting moieties (e.g., folate groups) .

- Schiff Base Formation : Condense with aldehydes (e.g., 3-chlorobenzaldehyde) to create pH-sensitive prodrugs .

- Validation : Assess stability in simulated physiological buffers (PBS, pH 7.4) and release kinetics via HPLC .

Q. How do structural modifications to the oxane ring impact the compound’s physicochemical properties?

- Case Study : Compare this compound with 4-(2-Methoxyethyl)oxane-4-carbonitrile :

| Property | This compound | 4-(2-Methoxyethyl)oxane-4-carbonitrile |

|---|---|---|

| LogP | 1.2 | 2.1 |

| Water Solubility (mg/mL) | 15.3 | 8.7 |

| Melting Point (°C) | 162–165 | 145–148 |

- Mechanistic Insight : The hydrazide group enhances solubility via H-bonding, while nitrile groups increase lipophilicity .

Methodological Guidelines

- Contradiction Analysis : Use meta-analysis frameworks to compare bioactivity data across studies. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line heterogeneity or assay protocols .

- Safety Protocols : Adhere to OSHA standards for hydrazide handling (e.g., PPE, fume hoods) due to potential neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.